(1E)-3-(4-Methoxyphenyl)-1-(4-methylphenyl)triaz-1-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1E)-3-(4-Methoxyphenyl)-1-(4-methylphenyl)triaz-1-ene is an organic compound that belongs to the class of triazenes. Triazenes are characterized by the presence of a diazo group (-N=N-) linked to an amine group (-NH-). This compound features two aromatic rings, one with a methoxy group (-OCH₃) and the other with a methyl group (-CH₃), which can influence its chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-3-(4-Methoxyphenyl)-1-(4-methylphenyl)triaz-1-ene typically involves the reaction of aniline derivatives with nitrous acid to form diazonium salts, which then react with another aniline derivative to form the triazene. The reaction conditions often include acidic or basic environments to facilitate the formation of the diazonium salt and the subsequent coupling reaction.
Industrial Production Methods
Industrial production of triazenes may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and automated systems to control temperature, pressure, and reagent addition.
Analyse Chemischer Reaktionen
Types of Reactions
(1E)-3-(4-Methoxyphenyl)-1-(4-methylphenyl)triaz-1-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction can lead to the formation of amines or hydrazines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (OH⁻, NH₂⁻) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds, while reduction may produce amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as intermediates in organic synthesis and as ligands in coordination chemistry.
Biology: Investigated for their biological activity, including antimicrobial and anticancer properties.
Medicine: Potential use in drug development due to their ability to interact with biological targets.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism by which (1E)-3-(4-Methoxyphenyl)-1-(4-methylphenyl)triaz-1-ene exerts its effects involves interactions with molecular targets such as enzymes or receptors. The presence of the triazene group allows for the formation of reactive intermediates that can modify biological molecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1E)-3-(4-Methoxyphenyl)-1-phenyltriaz-1-ene: Lacks the methyl group on the second aromatic ring.
(1E)-3-(4-Methylphenyl)-1-phenyltriaz-1-ene: Lacks the methoxy group on the first aromatic ring.
(1E)-3-Phenyl-1-(4-methylphenyl)triaz-1-ene: Lacks the methoxy group on the first aromatic ring.
Uniqueness
The presence of both methoxy and methyl groups in (1E)-3-(4-Methoxyphenyl)-1-(4-methylphenyl)triaz-1-ene can influence its reactivity and biological activity, making it unique compared to similar compounds.
Eigenschaften
CAS-Nummer |
10153-22-7 |
---|---|
Molekularformel |
C14H15N3O |
Molekulargewicht |
241.29 g/mol |
IUPAC-Name |
4-methoxy-N-[(4-methylphenyl)diazenyl]aniline |
InChI |
InChI=1S/C14H15N3O/c1-11-3-5-12(6-4-11)15-17-16-13-7-9-14(18-2)10-8-13/h3-10H,1-2H3,(H,15,16) |
InChI-Schlüssel |
RWDMOOXRHNPNLJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)N=NNC2=CC=C(C=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.